molecular formula C19H25NO B1662668 Tesmilifene CAS No. 98774-23-3

Tesmilifene

Cat. No. B1662668
CAS RN: 98774-23-3
M. Wt: 283.4 g/mol
InChI Key: NFIXBCVWIPOYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tesmilifene (INN; developmental code names YMB-1002, BMS-217380-01), also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine (DPPE), is a small-molecule antineoplastic drug and chemopotentiator that was under development by YM BioSciences for the treatment of breast cancer in the 2000s but was never marketed .


Synthesis Analysis

The synthesis of Tesmilifene involves two stages. The first stage involves the metallation of p-benzylphenol with sodium hydride in N,N-dimethyl-formamide. The second stage involves the alkylation of 2-chloro-N,N-diethylethylamine hydrochloride in N,N-dimethyl-formamide at 80°C for 2 hours .


Molecular Structure Analysis

Tesmilifene has a molecular formula of C19H25NO and a molar mass of 283.415 g/mol . It is a diphenylmethane derivative that is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER), and as such, it is not a selective estrogen receptor modulator (SERM) .


Chemical Reactions Analysis

Although the exact mechanism of action is not known, one study proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently .


Physical And Chemical Properties Analysis

Tesmilifene has a density of 1.0±0.1 g/cm3, a boiling point of 397.0±30.0 °C at 760 mmHg, and a flash point of 116.8±26.9 °C .

Scientific Research Applications

Chemopotentiator for Cancer

  • Summary of Application : Tesmilifene is a small molecule chemopotentiator under development by YM BioSciences, a Canadian pharmaceutical company that specializes in the development of cancer treatments . It is indicated for use in combination with standard cytotoxic drugs, such as taxanes and anthracyclines, which are widely used in the treatment of metastatic disease – when cancers spread to distant sites in the body .
  • Methods of Application : Tesmilifene is used in combination with standard cytotoxic drugs, such as taxanes and anthracyclines . The specific methods of application or experimental procedures would depend on the type of cancer and the specific treatment plan developed by the medical team.
  • Results or Outcomes : Tesmilifene reached phase III clinical trials for advanced/metastatic breast cancer before development was discontinued . An independent safety monitoring board advised the company that its ongoing registration trial should be stopped; it was considered unlikely that significant differences in overall survival (primary endpoint) between treatment arms would emerge over time .

Adjuvant Therapy for Breast Cancer

  • Summary of Application : Tesmilifene has potential applications as an adjuvant therapy for breast cancer, i.e., immediately post-surgery and before the cancer has recurred or metastasized .
  • Methods of Application : As an adjuvant therapy, Tesmilifene would be used after primary treatments like surgery to increase the chances of a cure .

Treatment for Hormone-Refractory Prostate Cancer

  • Summary of Application : Tesmilifene could potentially be used in the treatment of hormone-refractory prostate cancer .

Treatment for Lung Cancer

  • Summary of Application : Tesmilifene could potentially be used in the treatment of lung cancer .

Treatment for Non-Hodgkin’s Lymphoma

  • Summary of Application : Tesmilifene could potentially be used in the treatment of Non-Hodgkin’s lymphoma .

Safety And Hazards

When handling Tesmilifene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

In light of disappointing results from a phase III trial, YM BioSciences plans a detailed analysis of its phase III data in advanced breast cancer to see if it can identify why tesmilifene failed to add clinical benefit in this trial .

properties

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92981-78-7 (hydrochloride)
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045661
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tesmilifene

CAS RN

98774-23-3
Record name Tesmilifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98774-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESMILIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesmilifene
Reactant of Route 2
Reactant of Route 2
Tesmilifene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tesmilifene
Reactant of Route 4
Reactant of Route 4
Tesmilifene
Reactant of Route 5
Reactant of Route 5
Tesmilifene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tesmilifene

Citations

For This Compound
278
Citations
YH Choi, JH Suh, JH Lee, IH Cho… - Journal of Pharmacy …, 2010 - academic.oup.com
… [15] However, the in-vivo interaction between docetaxel and tesmilifene seems not to have been reported. Thus, this study has investigated the effects of tesmilifene on the …
Number of citations: 12 academic.oup.com
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2003 - access.portico.org
… Significant tumor growth delays were observed in animals treated with tesmilifene alone (50 … in animals treated with tesmilifene starting the day after inoculation. Tesmilifene at a dose of …
Number of citations: 3 access.portico.org
M Vincent - Medical hypotheses, 2006 - Elsevier
Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a …
Number of citations: 15 www.sciencedirect.com
LJ Brandes - Human & experimental toxicology, 2008 - journals.sagepub.com
N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene) is a novel anti-histaminic and chemopotentiating agent that has a hormetic effect on DNA synthesis in MCF (…
Number of citations: 74 journals.sagepub.com
PJ Ferguson, AR Brisson, J Koropatnick, MD Vincent - Cancer letters, 2009 - Elsevier
… molecular basis of tesmilifene action is not firmly established. The effects of tesmilifene on activity … and presence of tesmilifene at a concentration that alone had no antiproliferative effect. …
Number of citations: 23 www.sciencedirect.com
FR Walter, S Veszelka, M Pásztói… - Journal of …, 2015 - Wiley Online Library
… Tesmilifene inhibited the activity of P-glycoprotein and … that regulate BBB permeability, tesmilifene activated the early nuclear … We demonstrate for the first time that tesmilifene increases …
Number of citations: 40 onlinelibrary.wiley.com
D Raghavan, LJ Brandes, K Klapp, T Snyder… - The Journal of …, 2005 - Elsevier
PURPOSE:: Symptomatic, hormone refractory prostate cancer (HRCAP) is a major cause of morbidity with a median survival of less than 12 months and a 2-year survival of only up to 10…
Number of citations: 27 www.sciencedirect.com
T Deng, JC Liu, KI Pritchard, A Eisen… - Clinical Cancer …, 2009 - AACR
Purpose: N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) is thought to potentiate the antineoplastic effect of cytotoxic drugs. In a phase III randomized trial for …
Number of citations: 26 aacrjournals.org
J Liu, D Tu, J Dancey, L Reyno, KI Pritchard… - Breast cancer research …, 2006 - Springer
Background DPPE (tesmilifene) plus doxorubicin (DOX) demonstrated a significant improvement in survival versus DOX in a phase III clinical trial in advanced breast cancer. However, …
Number of citations: 38 link.springer.com
FY Xu, G Queen, L Brandes… - Proceedings of the Western …, 2007 - europepmc.org
N, N-Diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE, tesmilifene), a potent chemopotentiating drug currently in Phase III clinical trials of metastatic breast cancer, increases …
Number of citations: 4 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.